N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a trisubstituted pyrimidine derivative characterized by:
- A pyrimidine core substituted at positions 2 (methylsulfanyl), 4 (carboxamide), and 5 (chloro).
- A carboxamide group linked to two distinct moieties: a 4-tert-butylbenzyl group (lipophilic aromatic substituent) and a tetrahydrothiophene-1,1-dioxide (polar sulfone-containing heterocycle).
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S2/c1-21(2,3)15-7-5-14(6-8-15)12-25(16-9-10-30(27,28)13-16)19(26)18-17(22)11-23-20(24-18)29-4/h5-8,11,16H,9-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPLQWMNSNTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core, which is known for its role in various biological processes. The presence of functional groups such as the chloro and methylsulfanyl moieties enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O2S2 |
| Molecular Weight | 385.97 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Similar compounds have exhibited the ability to intercalate with DNA, disrupting replication and transcription processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against several bacterial strains. A notable study found that it displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Studies
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy of the compound in a mouse model of breast cancer.
- Method : Mice were treated with varying doses over four weeks.
- Results : Tumor size was significantly reduced compared to control groups, indicating potential as a therapeutic agent.
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the compound's effectiveness against multidrug-resistant bacterial strains.
- Method : In vitro assays were conducted using clinical isolates.
- Results : The compound showed promising results in inhibiting growth, suggesting further development as an antimicrobial agent.
Comparison with Similar Compounds
Pyrimidine-Based Antivirals and Anti-HIV Agents
Pyrimidine derivatives with catechol-diether (XIII, XIV) or benzyl substitutions (XV, XVI) exhibit anti-HIV activity by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Key distinctions include:
| Compound | Substituents | Activity | Key Features |
|---|---|---|---|
| Target Compound | 5-Cl, 2-SMe, 4-carboxamide | Undisclosed (inferred kinase/CCR4 antagonism) | High lipophilicity (tert-butylbenzyl), sulfone for solubility |
| NNRTIs (e.g., XIII, XIV) | Catechol-diether, halogenated aryl groups | IC50: 0.01–0.1 μM (anti-HIV) | Polar groups enhance solubility but may reduce metabolic stability |
| Benzylated Pyrimidines (XV, XVII) | N1/N3-benzyl, uracil derivatives | Moderate to high anti-HIV activity | Benzyl groups improve binding affinity but increase cytotoxicity |
The target compound’s methylsulfanyl and sulfone groups may enhance metabolic stability compared to NNRTIs, while the tert-butylbenzyl moiety could improve membrane permeability .
Trisubstituted Pyrimidine Amides as CCR4 Antagonists
Trisubstituted pyrimidine amides (e.g., compounds 6c , 12a , 12b ) inhibit CCR4-mediated chemotaxis with IC50 values of 0.064–0.077 μM . Structural comparisons reveal:
- Sulfone vs. Sulfanyl : The tetrahydrothiophene sulfone in the target compound may improve aqueous solubility compared to thioether-containing analogs .
- Substituent Positions : Position 2 (methylsulfanyl) in the target compound is rare in CCR4 antagonists, which typically prioritize halogen or alkoxy groups at this site .
Crystallography and Conformation
- Hydrogen Bonding : The target’s sulfone group may participate in hydrogen-bonded chains akin to barbiturates (), influencing crystal packing and stability .
Functional Group Impact on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
